Dexfosfoserine hydrochloride is a phosphoamino acid derivative of serine, recognized for its role in nutritional supplementation, particularly in states of fatigue. As an amino acid, it contains phosphorus as an integral part of its molecular structure, which distinguishes it from standard amino acids. Dexfosfoserine is primarily utilized in therapeutic contexts related to nutritional deficiencies and has garnered interest for its potential applications in various medical fields, including cardioprotection during surgical procedures .
Dexfosfoserine hydrochloride is classified as a phosphoamino acid, specifically a phosphoric acid ester of serine. It is synthesized from serine through phosphorylation processes. The compound is cataloged under various identifiers, including the CAS number 407-41-0 and the UNII code VI4F0K069V . Its chemical formula is , with a molecular weight of approximately 185.07 g/mol .
The synthesis of dexfosfoserine hydrochloride typically involves the phosphorylation of serine using phosphorus oxychloride or similar phosphorylating agents. This process can be conducted under controlled conditions to ensure the correct stereochemistry and yield:
Dexfosfoserine hydrochloride has a complex molecular structure characterized by its phosphate group attached to the serine backbone. Its structural formula can be represented as follows:
The compound exists as a solid at room temperature, with notable solubility in water (approximately 19.9 mg/mL) and a predicted logP value indicating high polarity .
Dexfosfoserine hydrochloride participates in various biochemical reactions, primarily involving phosphorylation-dephosphorylation cycles that are crucial for cellular signaling pathways. Key reactions include:
These reactions are vital for processes such as insulin signaling and cellular growth regulation .
Dexfosfoserine exerts its effects primarily through modulation of kinase activity, particularly influencing serine/threonine kinases. The mechanism involves:
Dexfosfoserine hydrochloride exhibits several notable physical and chemical properties:
These properties influence its biological availability and interaction with cellular components.
Dexfosfoserine hydrochloride has several applications in scientific research and clinical settings:
The therapeutic targeting of phosphorylation pathways originated with foundational discoveries of protein kinases and phosphatases as regulators of cellular homeostasis. Landmark studies in the 1960s–1980s established phosphorylation as a ubiquitous regulatory mechanism, with Boyer’s identification of phosphohistidine in mitochondrial enzymes revealing PTMs beyond serine/threonine/tyrosine [6]. Early therapeutic strategies exploited nucleotide analogs to broadly inhibit kinase activity, but suffered from off-target effects. The development of imatinib in 2001 marked a paradigm shift toward precision oncology, targeting the Bcr-Abl fusion protein in chronic myeloid leukemia through competitive inhibition of its tyrosine kinase activity [1]. This success catalyzed extensive exploration of phosphorylation-site-specific therapeutics, including stabilized phosphoamino acid analogs.
Table 1: Historical Development of Phosphorylation-Targeted Therapeutics
Era | Therapeutic Approach | Key Examples | Limitations |
---|---|---|---|
1980s–1990s | Nucleotide analogs | Sangivamycin | Low specificity; metabolic toxicity |
2000s | Tyrosine kinase inhibitors | Imatinib | Resistance mutations; narrow kinase spectrum |
2010s–present | Phosphosite mimetics | Phosphopeptide-based agents | Poor bioavailability; protease sensitivity |
Current | Stabilized phosphoamino acids | Dexfosfoserine derivatives | Restricted to mechanistic studies |
Phosphomimetic engineering initially employed aspartate/glutamate substitutions to simulate phosphorylated states. However, as demonstrated in AGC kinase studies, these substitutions frequently fail to recapitulate phosphate stereochemistry and charge distribution. For example, phosphomimetic substitutions in ribosomal S6 kinase (RSK) activation loops disrupt critical salt bridges with arginine residues (e.g., R114), preventing αC-helix reorientation necessary for catalytic activity [7]. This limitation spurred innovation in chemically stable phosphate surrogates, culminating in compounds like dexfosfoserine hydrochloride that preserve the tetrahedral geometry and dianionic charge of phosphorylated serine while resisting phosphatase activity [2] [4].
Dexfosfoserine hydrochloride serves three primary functions in PTM research: as a synthetic building block for phosphoprotein engineering, a crystallization aid for phosphoprotein structural analysis, and a biochemical probe for phosphorylation-dependent interactions. Its molecular stability arises from the D-amino acid configuration, which reduces susceptibility to endogenous phosphatases while maintaining electrostatic properties identical to natural phosphoserine. This stability enables in vitro applications requiring prolonged incubation times or harsh analytical conditions, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [2] [4].
Table 2: Comparative Properties of Phosphoserine Analogs
Property | Endogenous Phosphoserine | Dexfosfoserine Hydrochloride | Phosphomimetic (Asp/Glu) |
---|---|---|---|
Chemical stability | Low (hydrolytically labile) | High (phosphoester stable) | High |
Charge at pH 7.0 | −2 | −2 | −1 |
Spatial geometry | Tetrahedral phosphate | Tetrahedral phosphate | Planar carboxylate |
Kinase recognition | Yes | Variable (stereospecific) | No |
Phosphatase susceptibility | High | Low | None |
In phosphoprotein synthesis, dexfosfoserine hydrochloride overcomes key challenges in solid-phase peptide synthesis (SPPS). Traditional Fmoc-based strategies for multi-phosphorylated peptides suffer from β-elimination, truncated sequences, and purification difficulties due to phosphate group polarity. Incorporating pre-phosphorylated dexfosfoserine via building block approaches enhances synthesis efficiency of heavily phosphorylated domains, particularly those regulating signal transduction. For example, G-protein coupled receptor (GPCR) C-terminal tails containing clustered phosphoserine residues synthesized with dexfosfoserine exhibit superior homogeneity compared to enzymatically phosphorylated proteins, enabling precise functional studies of phosphoform-specific signaling [2] [3].
Analytically, dexfosfoserine hydrochloride facilitates phosphosite detection and mapping. Mass spectrometry workflows employing electron-transfer dissociation (ETD) or collision-induced dissociation (CID) often miss labile endogenous phosphosites during ionization. Synthetic peptides incorporating stable dexfosfoserine residues improve ionization efficiency and fragmentation pattern clarity, enhancing phosphoproteomic coverage. This application proved critical in characterizing combinatorial histone PTM patterns in murine brain tissue, revealing novel modification sites including serine acetylation and lysine butyrylation [3]. Furthermore, its utility extends to molecular dynamics (MD) simulations, where dexfosfoserine parametrization accurately models phosphorylation-induced conformational changes in proteins like cytochrome c and HuR RNA-binding protein, outperforming phosphomimetic approximations [4].
Emerging applications include allosteric modulator development for phosphorylation-dependent protein complexes. The mTORC1 pathway’s amino acid sensing machinery, regulated by CASTOR proteins containing phosphosensitive motifs, exemplifies this approach. Dexfosfoserine-containing CASTOR peptides demonstrate high-affinity binding to mTORC1 regulatory components, establishing proof-of-concept for phosphosite-targeted metabolic regulators [8]. Such advances underscore dexfosfoserine hydrochloride’s versatility in bridging chemical biology and therapeutic discovery within the rapidly expanding landscape of PTM research.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4